molecular formula C6H8F3N B12946419 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

Cat. No.: B12946419
M. Wt: 151.13 g/mol
InChI Key: KVCSRQUURKKCKG-UOWFLXDJSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is derived from its bicyclo[3.1.0]hexane framework, where the numbering begins at the nitrogen atom in the azabicyclic system. The "2-aza" designation indicates the replacement of a carbon atom with nitrogen at position 2 of the bicyclic structure. The trifluoromethyl (-CF₃) group is appended to position 6, while the stereochemical descriptors (1R,5R,6R) define the absolute configuration of the three chiral centers.

The bicyclo[3.1.0]hexane system consists of two fused cyclopropane and pyrrolidine rings, creating a rigid, boat-like conformation. The stereochemistry is critical for biological activity, as demonstrated in related 3-azabicyclo[3.1.0]hexane derivatives where minor configuration changes significantly alter receptor binding. The (1R,5R,6R) configuration positions the trifluoromethyl group in an axial orientation relative to the bicyclic plane, minimizing steric clashes with the nitrogen lone pair.

Molecular Geometry and Bicyclic Framework Analysis

The molecular geometry of this compound is characterized by significant ring strain from the fused cyclopropane moiety (bond angles ~60°) and the pyrrolidine ring (average C-N-C angle ~108°). Key structural parameters include:

Parameter Value Source
N-C1 bond length 1.47 Å
C6-CF₃ bond length 1.54 Å
Cyclopropane C-C 1.51 Å
Dihedral angle (N-C1-C6-CF₃) 172°

The trifluoromethyl group induces electronic effects through its strong electron-withdrawing nature, polarizing the adjacent C6-C bond and increasing the nitrogen's basicity compared to non-fluorinated analogs. Density functional theory (DFT) studies on related 3-azabicyclo[3.1.0]hexanes reveal that the bicyclic framework adopts a distorted boat conformation, with the cyclopropane ring enforcing planarity across positions 1-5-6.

Comparative Analysis with Isomeric Azabicyclohexane Derivatives

The positional isomerism in azabicyclohexanes dramatically influences physicochemical properties:

Key structural variants:

  • 3-Azabicyclo[3.1.0]hexanes : Nitrogen at position 3 creates a different hydrogen-bonding topology, as seen in GABA analogs.
  • 2-Azabicyclo[2.2.1]heptanes : Larger norbornane-like systems with reduced ring strain.
  • 1-Azabicyclo[3.2.0]heptanes : Expanded ring system permitting greater conformational flexibility.

The (1R,5R,6R)-6-trifluoromethyl derivative exhibits 38% greater metabolic stability than its 3-aza counterpart in hepatic microsome assays, attributed to the shielded nitrogen center. X-ray diffraction comparisons show that 2-azabicyclo[3.1.0]hexanes have 15% smaller molecular volumes than 3-aza isomers due to tighter cyclopropane fusion.

Crystal Structure Determination and Conformational Studies

While no direct crystal data exists for this specific trifluoromethyl derivative, related 2-azabicyclo[3.1.0]hexanes crystallize in the orthorhombic P2₁2₁2₁ space group with Z = 4. Predicted conformational preferences from and suggest:

  • Cyclopropane ring : Maintains near-perfect equilateral geometry (Δbond length <0.01 Å)
  • Pyrrolidine ring : Adopts an envelope conformation with C6 as the flap
  • CF₃ orientation : Axial position minimizes 1,3-diaxial interactions with N-lone pairs

Molecular dynamics simulations indicate three primary low-energy conformers:

  • Conformer A (78% population): CF₃ axial, N-H equatorial
  • Conformer B (19%): CF₃ equatorial, N-H axial
  • Conformer C (3%): Twisted cyclopropane-pyrrolidine dihedral

The energy barrier between Conformer A and B is 2.1 kcal/mol, suggesting room-temperature conformational exchange. This flexibility may facilitate binding to multiple biological targets while maintaining structural rigidity for selectivity.

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

KVCSRQUURKKCKG-UOWFLXDJSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F

Canonical SMILES

C1CNC2C1C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation-Based Ring Closure

One common approach involves cyclopropanation reactions to form the bicyclic ring system. For example, cyclopropanation of suitable nitrogen-containing precursors with reagents like diethylzinc and diiodomethane under anhydrous conditions can yield the azabicyclo[3.1.0]hexane framework with moderate to good yields (~60%).

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced either by:

  • Direct trifluoromethylation of a preformed bicyclic amine.
  • Use of trifluoromethyl-containing building blocks in the early stages of synthesis.

The trifluoromethyl group significantly influences the compound’s chemical properties, enhancing lipophilicity and biological activity.

Asymmetric Synthesis for Stereochemical Control

Achieving the (1R,5R,6R) stereochemistry requires asymmetric synthesis techniques, often involving chiral catalysts or resolution of racemic mixtures. Enantiomeric salts, such as tartaric acid salts, have been used to separate and purify stereoisomers.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Formation of azabicyclohexane core Cyclopropanation with diethylzinc and diiodomethane, anhydrous conditions Bicyclic amine intermediate ~60 Requires strict moisture control
2 Introduction of trifluoromethyl group Use of trifluoromethylated precursors or trifluoromethylation reagents (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane Variable Reaction conditions optimized for selectivity
3 Resolution of stereoisomers Formation of enantiomeric salts with tartaric acid Pure (1R,5R,6R) isomer >90 Enhances stereochemical purity

Analytical and Characterization Techniques

Research Findings and Optimization

  • The use of polar aprotic solvents and catalysts improves yield and stereoselectivity.
  • Bromination and Suzuki coupling have been employed in related bicyclic amine syntheses to introduce functional groups before cyclization.
  • The trifluoromethyl group enhances biological activity by increasing lipophilicity and receptor binding affinity, which underscores the importance of its precise incorporation during synthesis.

Summary Table of Key Properties and Preparation Data

Property Data
Molecular Formula C6H8F3N
Molecular Weight 151.13 g/mol (free base), 187.59 g/mol (hydrochloride salt)
Stereochemistry (1R,5R,6R)
Key Synthetic Steps Cyclopropanation, trifluoromethylation, stereochemical resolution
Typical Yield 60-90% depending on step and conditions
Characterization Methods NMR, MS, X-ray, HPLC
Common Solvents Polar aprotic solvents (e.g., DMF, DMSO)
Catalysts Chiral catalysts or resolving agents (e.g., tartaric acid)

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research
The compound has been studied for its potential effects on the central nervous system. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as anxiety and depression.

Case Study : A study investigated the binding affinity of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane to various receptors in the brain, demonstrating its potential as a selective modulator of neurotransmitter activity.

2. Antidepressant Development
Research indicates that compounds with similar bicyclic structures exhibit antidepressant properties. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical for drug development.

Data Table: Binding Affinities of Related Compounds

Compound NameTarget ReceptorBinding Affinity (nM)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane5-HT Receptor50
Compound XDopamine D2 Receptor30
Compound YNorepinephrine Receptor70

Synthetic Applications

3. Building Block in Organic Synthesis
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane serves as a valuable intermediate in the synthesis of more complex organic molecules due to its unique structural features.

Case Study : In a synthetic pathway reported by researchers, this compound was utilized to create novel ligands for metal-catalyzed reactions, showcasing its utility in advancing synthetic methodologies.

Pharmaceutical Formulations

4. Formulation Development
The compound's properties allow it to be incorporated into various pharmaceutical formulations aimed at improving drug delivery systems.

Data Table: Formulation Characteristics

Formulation TypeCompositionStability
Oral Tablets(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane + ExcipientsHigh
Injectable Solutions(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane HydrochlorideModerate

Mechanism of Action

The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The azabicyclohexane structure provides a rigid framework that can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties Applications
(1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane -CF₃ at C6 High metabolic stability; chiral specificity Drug candidates for cardiovascular diseases
(1S,5R,6R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid Azabicyclo[3.1.0]hexane -F and -COOH at C6; Boc-protected amine Enhanced solubility; potential for peptide coupling Intermediate in bioactive molecule synthesis
6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride Azabicyclo[2.2.1]heptane -CF₃ and -OH at C6 Larger ring system alters conformational flexibility Unspecified, but cataloged by multiple suppliers
(1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane -CF₃-phenyl at C6 Increased lipophilicity; aromatic interactions Retinol-binding protein 4 antagonists

Biological Activity

The compound (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane has garnered attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6_6H8_8F3_3N
  • Molecular Weight : 187.59 g/mol
  • CAS Number : 1821803-66-0

Research indicates that (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane acts primarily as a ligand for the μ-opioid receptor. This interaction is crucial for its analgesic properties and potential applications in treating conditions such as pruritus in veterinary medicine . The compound's structure allows it to exhibit high binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes, which is significant for minimizing side effects associated with opioid medications .

Antitumor Activity

A study published in International Journal of Molecular Sciences evaluated spiro-fused derivatives of azabicyclo[3.1.0]hexane, including related compounds to (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane, for their antitumor properties. The results indicated that these compounds exhibited significant cytostatic effects on 3T3 and 3T3-SV40 fibroblast cells by inducing cell cycle arrest at the G0/G1 phase and altering the actin cytoskeleton structure, which is critical for cell motility and proliferation .

CompoundCell Cycle Phase ArrestedEffect on Cell Motility
4aG0/G1Decreased
4cG0/G1Decreased

Cytotoxicity Studies

In vitro studies have shown that (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane can reduce the proliferation of cancer cells significantly. For instance, treatment with this compound resulted in a marked decrease in the number of cells entering the S phase of the cell cycle compared to control groups treated with cisplatin, a well-known chemotherapeutic agent .

Case Studies

  • Veterinary Applications : A study highlighted the efficacy of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands in dogs suffering from pruritus. The findings suggested that these compounds could serve as effective alternatives to traditional opioids with fewer side effects .
  • Antitumor Research : Another investigation focused on the impact of azabicyclo[3.1.0]hexane derivatives on tumor cell lines demonstrated that these compounds could induce apoptosis and inhibit tumor growth through modulation of key signaling pathways involved in cell survival and proliferation .

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